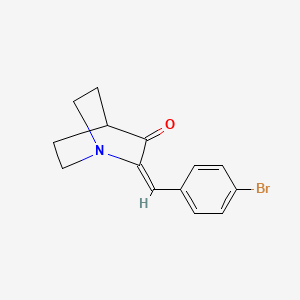
(2E)-2-(4-bromobenzylidene)quinuclidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-bromobenzylidene)quinuclidin-3-one: is an organic compound that belongs to the class of quinuclidine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to the quinuclidin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-bromobenzylidene)quinuclidin-3-one typically involves the condensation of 4-bromobenzaldehyde with quinuclidin-3-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-2-(4-bromobenzylidene)quinuclidin-3-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: (2E)-2-(4-bromobenzylidene)quinuclidin-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have activity against certain diseases or conditions, although specific medical uses are still under investigation.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromobenzylidene)quinuclidin-3-one involves its interaction with specific molecular targets. The bromobenzylidene group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with proteins involved in signaling or metabolic processes.
Comparison with Similar Compounds
- (2E)-2-(4-chlorobenzylidene)quinuclidin-3-one
- (2E)-2-(4-fluorobenzylidene)quinuclidin-3-one
- (2E)-2-(4-methylbenzylidene)quinuclidin-3-one
Comparison:
- (2E)-2-(4-bromobenzylidene)quinuclidin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
- The chlorinated, fluorinated, and methylated analogs have different electronic and steric properties, leading to variations in their chemical behavior and potential applications.
- The bromine atom in this compound may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
InChI Key |
ZDULBWQBNDMHBA-UKTHLTGXSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11577506.png)
![(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577514.png)
![N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11577532.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577541.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide](/img/structure/B11577548.png)
![Diethyl 3-methyl-5-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11577553.png)
![(3E)-3-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577566.png)
![N-(2,5-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11577568.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11577570.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate](/img/structure/B11577571.png)
![1-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11577578.png)
![(3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577580.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577582.png)
![4,4-dimethyl-14-(4-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11577596.png)
